![molecular formula C9H7BrN2O2 B2695781 6-Bromo-1-methylquinoxaline-2,3-dione CAS No. 90484-35-8](/img/structure/B2695781.png)
6-Bromo-1-methylquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-methylquinoxaline-2,3-dione is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. It is a compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.071 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-1-methylquinoxaline-2,3-dione consists of a quinoxaline ring with a bromine atom and a methyl group attached at specific positions . The InChI code for this compound isInChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13)
. Physical And Chemical Properties Analysis
6-Bromo-1-methylquinoxaline-2,3-dione has a molecular weight of 255.071 . The compound’s InChI code isInChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13)
.
Scientific Research Applications
Neurotransmitter Influence on Glial Proliferation and Differentiation
6-Bromo-1-methylquinoxaline-2,3-dione has been studied in the context of its role in the modulation of neurotransmitter glutamate's effects on glial cells. Yuan et al. (1998) investigated this in rat cerebellar tissue slices, finding that glutamate modulates oligodendrocyte development through selective activation of specific receptors and that cell depolarization and voltage-dependent K+ channel blockage could be triggering mechanisms for this process (Yuan, Eisen, McBain, & Gallo, 1998).
Synthesis of Bioactive Compounds
The compound has relevance in the synthesis of biologically active compounds. For instance, Choi and Chi (2004) described the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, revealing insights into nucleophilic substitution reactions and the efficient synthetic routes of key intermediates (Choi & Chi, 2004).
Pharmacological Studies
In pharmacological contexts, studies have explored derivatives of quinoxaline-2,3-diones, like 6-Bromo-1-methylquinoxaline-2,3-dione, for their receptor antagonistic properties. Cai et al. (1997) investigated a series of these compounds, finding some to be potent antagonists at specific receptor sites, which could be useful for studying synaptic transmission and neurological disorders (Cai et al., 1997).
Electrochemical Applications
Further, its derivatives have been investigated for their potential in electrochemical applications. Yousef (2000) explored the electrooxidation of a Schiff base derived from a quinoxaline-2,3-dione, noting its catalytic properties in the electrooxidation of hydroquinone and its stability in various solutions (Yousef, 2000).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-1-methylquinoxaline-2,3-dione are currently unknown . The compound’s effects on downstream pathways will depend on its specific targets and mode of action, which are areas of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-1-methylquinoxaline-2,3-dione . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell.
properties
IUPAC Name |
7-bromo-4-methyl-1H-quinoxaline-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROVAGOLEYHCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)NC(=O)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-methylquinoxaline-2,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.